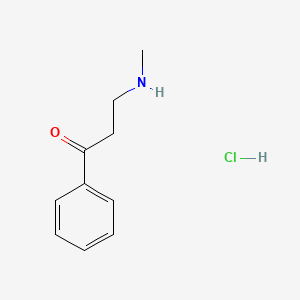

3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHLSOFMDHEDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670020 | |

| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-50-3 | |

| Record name | 2538-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Methylmethcathinone (3-MMC)

Abstract

3-Methylmethcathinone (3-MMC), a synthetic cathinone, has garnered significant attention within the scientific and medical communities due to its psychostimulant properties and prevalence as a novel psychoactive substance. A comprehensive understanding of its chemical architecture is paramount for researchers, forensic scientists, and drug development professionals. This technical guide provides a detailed exploration of the chemical structure and stereochemical nuances of 3-MMC. We will delve into its molecular composition, the significance of its chiral center, and the distinct properties of its enantiomers. Furthermore, this guide will outline established analytical methodologies for its characterization and chiral separation, offering a foundational resource for advanced research and analysis.

Introduction: The Emergence of a Synthetic Cathinone

3-Methylmethcathinone (3-MMC), also known as metaphedrone, is a designer drug belonging to the substituted cathinone family.[1] It is a structural isomer of the more widely known mephedrone (4-methylmethcathinone or 4-MMC).[1] First identified in Sweden in 2012, 3-MMC emerged on the recreational drug market as an alternative to mephedrone following its widespread ban.[1][2]

The psychostimulant effects of 3-MMC are attributed to its action as a monoamine transporter substrate, potently inhibiting the reuptake and promoting the release of dopamine and norepinephrine, with a more moderate effect on serotonin.[1][3] This pharmacological profile underscores the critical need for a precise understanding of its molecular structure and stereochemistry, as these factors intrinsically govern its interaction with biological targets.

Core Chemical Structure and Properties

The fundamental architecture of 3-MMC is derived from cathinone, a naturally occurring psychoactive alkaloid found in the Catha edulis (khat) plant.[4] The structure is characterized by a phenyl ring, a ketone group, and an amino group.

IUPAC Nomenclature and Molecular Formula

The systematic name for 3-MMC, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(methylamino)-1-(3-methylphenyl)propan-1-one .[5][6] This name precisely describes the arrangement of its constituent atoms.

The molecular formula for 3-MMC is C₁₁H₁₅NO .[5][6] This indicates that each molecule is composed of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.

Key Structural Features

The 3-MMC molecule can be deconstructed into several key functional groups that dictate its chemical behavior and pharmacological activity:

-

3-methylphenyl group: A benzene ring substituted with a methyl group at the third carbon position. This aromatic ring is a crucial component for binding to monoamine transporters.

-

Propan-1-one backbone: A three-carbon chain with a ketone group on the first carbon. This is characteristic of the cathinone class of compounds.

-

α-carbon: The second carbon in the propane chain is adjacent to the carbonyl group. This carbon is a chiral center in 3-MMC.

-

Methylamino group: An amino group substituted with a single methyl group, attached to the α-carbon.

The following diagram illustrates the 2D chemical structure of 3-MMC:

Physicochemical Properties

A summary of the key physicochemical properties of 3-MMC is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(methylamino)-1-(3-methylphenyl)propan-1-one | [5][6] |

| Molecular Formula | C₁₁H₁₅NO | [5][6] |

| Molecular Weight | 177.24 g/mol | [5][6][7] |

| Appearance | White powder, white solid, or crystalline solid | [5] |

| Melting Point (HCl salt) | 193.2 ± 0.2 °C | [2] |

| Boiling Point (HCl salt) | 280.5 ± 23.0 °C at 760 mmHg | [2] |

The Critical Role of Stereochemistry

The presence of a chiral center at the α-carbon (C2) of the propane side chain means that 3-MMC exists as a pair of enantiomers: (R)-3-MMC and (S)-3-MMC.[2][5] Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This seemingly subtle difference in three-dimensional arrangement can have profound implications for the molecule's pharmacological and toxicological properties.

It is widely assumed that 3-MMC is most commonly available as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[4][5] However, the potential for the circulation of individual stereoisomers cannot be dismissed.[5]

The (R) and (S) Enantiomers of 3-MMC

The differential spatial orientation of the methylamino and methyl groups around the chiral center distinguishes the two enantiomers. While specific research on the individual enantiomers of 3-MMC is limited, it is hypothesized that the (S)-enantiomer is the more potent of the two, drawing parallels with the stereochemistry of cathinone.[1][2]

The following diagram illustrates the (R) and (S) enantiomers of 3-MMC:

Synthesis and Analytical Characterization

While information on the specific routes of synthesis for illicitly produced 3-MMC is limited, the general chemistry for producing ring-substituted synthetic cathinones is well-established.[5] A common method involves the α-bromination of a ketone intermediate, followed by amination.[5]

Representative Synthesis Pathway

A plausible synthesis route for 3-MMC is outlined below. It is important to note that this is a generalized representation and specific reaction conditions can vary.

Analytical Techniques for Structural Elucidation and Chiral Separation

A suite of analytical techniques is employed for the definitive identification and characterization of 3-MMC.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone in forensic analysis, GC-MS is used to separate 3-MMC from other substances and provide a characteristic mass spectrum for identification.[8][9] However, the electron impact mass spectra of the positional isomers (2-MMC, 3-MMC, and 4-MMC) are very similar, making differentiation challenging with this method alone.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and is frequently used for the analysis of 3-MMC in biological samples.[3][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, allowing for the unambiguous assignment of protons and carbons in the molecule, which is crucial for distinguishing between isomers.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and can help differentiate between the positional isomers.[8][10]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the primary technique for separating the (R) and (S) enantiomers of 3-MMC, allowing for their individual quantification and characterization.

The following diagram outlines a typical analytical workflow for the comprehensive characterization of a 3-MMC sample.

Conclusion

A thorough understanding of the chemical structure and stereochemistry of 3-methylmethcathinone is fundamental for the scientific community. Its IUPAC name, 2-(methylamino)-1-(3-methylphenyl)propan-1-one, and molecular formula, C₁₁H₁₅NO, define its atomic composition. The presence of a chiral center at the α-carbon gives rise to (R) and (S) enantiomers, which likely possess different pharmacological activities. While typically found as a racemic mixture, the potential for stereospecific effects necessitates the use of advanced analytical techniques such as chiral HPLC for complete characterization. The synthesis and analytical methodologies outlined in this guide provide a robust framework for researchers, forensic scientists, and drug development professionals to further investigate this significant psychoactive compound.

References

- 1. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. euda.europa.eu [euda.europa.eu]

- 5. cdn.who.int [cdn.who.int]

- 6. 3-Methylmethcathinone | C11H15NO | CID 71741532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-methylmethcathinone (3-MMC) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. The characterization of 3,4-dimethylmethcathinone (3,4-DMMC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. swgdrug.org [swgdrug.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Methylmethcathinone (3-MMC)

Abstract

3-Methylmethcathinone (3-MMC), a synthetic cathinone and structural isomer of mephedrone (4-MMC), has emerged as a prominent new psychoactive substance (NPS).[1][2] This guide provides a comprehensive technical overview of its mechanism of action, tailored for researchers and drug development professionals. We will dissect the molecular pharmacology of 3-MMC, detailing its primary interactions with monoamine transporters and exploring the experimental methodologies used to elucidate these mechanisms. This document synthesizes current in-vitro and in-vivo data to present a holistic understanding of how 3-MMC exerts its potent psychostimulant effects.

Introduction: Chemical and Pharmacological Context

3-Methylmethcathinone (IUPAC: 2-(methylamino)-1-(3-methylphenyl)propan-1-one) is a β-keto amphetamine, placing it in the substituted cathinone class.[3][4] Like other drugs in this family, its chemical scaffold is derived from cathinone, the primary psychoactive alkaloid in the Catha edulis (khat) plant.[3][4][5] The defining structural feature of synthetic cathinones is a β-ketone group on the propane backbone, which distinguishes them from their amphetamine analogues.[3][4]

First identified in Sweden in 2012, 3-MMC appeared on the recreational market as a replacement for the then-recently banned mephedrone (4-MMC).[1][2] Users report that 3-MMC induces effects of euphoria, increased energy, and enhanced sociability, qualitatively similar to MDMA or cocaine, though often described as more stimulating and less empathogenic than 4-MMC.[6][7][8][9] This subjective difference in effect profile is a direct consequence of its distinct molecular mechanism of action, which this guide will now explore in detail.

Pharmacodynamics: The Molecular Interactions of 3-MMC

The primary mechanism of action for 3-MMC, like other synthetic cathinones, is the modulation of monoamine neurotransmitter systems in the brain.[3][4][7] It achieves this by directly interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4]

A Hybrid Mechanism: Reuptake Inhibitor and Releasing Agent

Synthetic cathinones can be broadly categorized as either "blockers" (reuptake inhibitors) like cocaine and MDPV, or "releasers" (transporter substrates) like amphetamine.[3][4][10] 3-MMC exhibits a hybrid mechanism, functioning as both a potent reuptake inhibitor and a substrate-type releaser for monoamine transporters.[1][6] This dual action leads to a rapid and sustained increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.[3][4][10]

-

As an Inhibitor: 3-MMC binds to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters from the synapse back into the presynaptic neuron.[10]

-

As a Releaser: 3-MMC is also a substrate for the transporters, meaning it is carried into the neuron. Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the non-exocytotic reversal of the plasma membrane transporter (DAT, NET, SERT) and subsequent efflux of neurotransmitters into the synapse.[3][4][10]

Transporter Potency and Selectivity

The defining characteristic of 3-MMC's pharmacological profile is its potent activity at catecholamine transporters (DAT and NET) relative to the serotonin transporter (SERT).[6][11] In-vitro studies using human embryonic kidney (HEK) 293 cells stably expressing the human monoamine transporters have quantified this selectivity.

Multiple studies have determined the half-maximal inhibitory concentrations (IC₅₀) for 3-MMC at each transporter. While absolute values vary slightly between assays, the rank order of potency is consistently NET > DAT >> SERT.[11] This indicates that 3-MMC is significantly more potent at blocking norepinephrine and dopamine reuptake than serotonin reuptake.

Table 1: Comparative Monoamine Transporter Inhibition Potency (IC₅₀) of 3-MMC

| Transporter | IC₅₀ Range (µM) | Reference |

|---|---|---|

| hNET | 0.08 - 5.2 | [11] |

| hDAT | 0.43 - 4.1 | [11] |

| hSERT | 4.5 - 134 | [11] |

Data compiled from multiple in-vitro studies using HEK293 cells expressing human transporters.[11]

This strong preference for catecholamine transporters results in a pharmacological profile that is more akin to classical stimulants like amphetamine than to more serotonergic compounds like MDMA.[6] The high DAT:SERT inhibition ratio is believed to contribute to its significant abuse liability.[11]

Secondary Receptor Interactions

While its primary effects are mediated through monoamine transporters, 3-MMC also displays binding affinity for several adrenergic and serotonergic receptors, although these interactions are of much lower potency.[1][12] It has been shown to bind to α1A and α2A adrenergic receptors as well as 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors.[1][6] However, importantly, it does not act as an agonist at the 5-HT2A receptor, which likely explains its lack of significant hallucinogenic properties compared to other substances that engage this target.[1][6]

Experimental Elucidation of the Mechanism of Action

Understanding the molecular interactions of 3-MMC requires specific and validated experimental techniques. The following protocols are foundational for characterizing the pharmacodynamics of novel psychoactive substances at monoamine transporters.

In Vitro Methodology 1: Neurotransmitter Uptake Inhibition Assay

This assay is the gold standard for determining a compound's functional potency (IC₅₀) as an inhibitor at a specific transporter. It directly measures the ability of the test compound to block the transport of a radiolabeled or fluorescent substrate into cells expressing the transporter of interest.[13][14]

Causality: The choice of using transporter-transfected cell lines (e.g., HEK-293) is crucial as it allows for the isolated study of a single human transporter subtype, eliminating confounding interactions that would occur in a more complex system like native brain tissue.[13] A fluorescent substrate is often preferred in high-throughput screening for its safety and ease of use compared to radiolabeled compounds.[14][15][16][17][18]

Step-by-Step Protocol: Fluorescence-Based Uptake Assay

-

Cell Culture: Plate HEK-293 cells stably expressing either hDAT, hNET, or hSERT in a 96- or 384-well black, clear-bottom microplate.[15][16] Allow cells to form a confluent monolayer overnight.[16]

-

Compound Preparation: Prepare a serial dilution of 3-MMC in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[15]

-

Pre-incubation: Remove the culture medium from the cells and add the diluted 3-MMC solutions. Incubate for 10-20 minutes at 37°C.[15] This step allows the inhibitor to bind to the transporters before the substrate is introduced.

-

Substrate Addition: Add a fluorescent substrate (e.g., a commercially available mimetic that is transported by all three monoamine transporters) mixed with a masking dye.[15][16][17] The masking dye quenches the fluorescence of the substrate in the extracellular medium, ensuring that only the signal from internalized substrate is detected.[17]

-

Kinetic Measurement: Immediately place the plate into a fluorescence plate reader capable of bottom-reading.[15] Measure the fluorescence intensity kinetically over 10-30 minutes at 37°C.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of substrate uptake. Plot the rate of uptake against the concentration of 3-MMC. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation/Controls:

-

Positive Control: A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) should be run in parallel to confirm assay performance.

-

Negative Control: Wells containing vehicle only (no inhibitor) establish the maximum uptake rate (100% activity).

-

Background Control: Wells containing a known inhibitor at a saturating concentration (e.g., 10 µM cocaine) establish the baseline non-specific signal (0% activity).

-

Workflow Diagram: Neurotransmitter Uptake Assay

Caption: Workflow for in-vitro neurotransmitter uptake inhibition assay.

In Vitro Methodology 2: Synaptosomal Release Assay

To determine if a compound is a transporter substrate (a "releaser"), a release assay is necessary. This experiment uses synaptosomes—resealed nerve terminals isolated from brain tissue—which contain the entire native machinery for neurotransmitter storage and transport.[3][4][19]

Causality: Synaptosomes are used because they provide a more physiologically relevant model than transfected cells for studying release mechanisms.[13] They contain synaptic vesicles and endogenous transporters in their native lipid environment. The protocol involves pre-loading the synaptosomes with a radiolabeled neurotransmitter and then measuring the amount of radioactivity released upon exposure to the test compound.

Step-by-Step Protocol: [³H]Dopamine Release from Rat Striatal Synaptosomes

-

Synaptosome Preparation:

-

Rapidly dissect the striatum from a rat brain in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES).[19][20]

-

Perform differential centrifugation: first, a low-speed spin (~1,000 x g) to remove nuclei and cell debris (P1 pellet).[19][20]

-

Centrifuge the resulting supernatant (S1) at a higher speed (~12,000-15,000 x g) to pellet the crude synaptosomal fraction (P2).[19][20][21]

-

Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).[20]

-

-

Pre-loading: Incubate the synaptosomes with a low concentration of [³H]dopamine (e.g., 10 nM) for 15-30 minutes at 37°C. This allows the radiolabel to be taken up and stored in synaptic vesicles.

-

Superfusion: Transfer the pre-loaded synaptosomes to a superfusion apparatus. Continuously wash with buffer to remove excess extracellular radiolabel and establish a stable baseline of spontaneous release.

-

Compound Exposure: Switch the superfusion buffer to one containing a known concentration of 3-MMC. Collect fractions of the superfusate at timed intervals (e.g., every 2-5 minutes).

-

Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Data Analysis: Plot the amount of [³H]dopamine released (as a percentage of total radioactivity) over time. A sharp increase in release upon exposure to 3-MMC indicates it is a dopamine-releasing agent. Compare the maximal effect (Eₘₐₓ) to a known releaser like d-amphetamine to determine relative efficacy.

-

Self-Validation/Controls:

-

Positive Control: d-Amphetamine is used as a classic dopamine-releasing agent.

-

Negative Control: A pure uptake inhibitor like cocaine should be tested; it will not induce release in this assay format.

-

Calcium-Free Buffer: Performing the experiment in a calcium-free buffer helps to ensure the observed release is transporter-mediated and not due to classical, calcium-dependent exocytosis.

-

Downstream Signaling and Neurobiological Consequences

The potent release and reuptake inhibition of dopamine and norepinephrine by 3-MMC leads to a cascade of downstream effects responsible for its psychoactive and physiological profile.

Signaling Pathway Diagram: 3-MMC at a Dopaminergic Synapse

Caption: Mechanism of 3-MMC at the dopamine transporter (DAT).

The increased activation of postsynaptic dopamine receptors in reward pathways, such as the mesolimbic circuit (VTA to NAc), is thought to mediate the reinforcing and addictive properties of 3-MMC.[2] Animal studies have shown that 3-MMC induces conditioned place preference, a behavioral marker of reward, comparable to methamphetamine.[11] The potent noradrenergic effects contribute to the sympathomimetic and cardiovascular stimulation observed with the drug.[6]

Neurotoxicity

A significant concern for any monoamine releaser is the potential for neurotoxicity. While 3-MMC is structurally related to neurotoxic amphetamines, studies suggest that synthetic cathinones may be less neurotoxic than their amphetamine counterparts.[5] However, 3-MMC has been shown to induce oxidative stress, apoptosis, and autophagy in primary rat hepatocytes at concentrations relevant to human use, raising concerns about its broader systemic toxicity.[11] The mechanisms of 3-MMC toxicity are not fully understood but may be related to hyperthermia and the accumulation of excess synaptic serotonin.[6]

Conclusion and Future Research Directions

3-Methylmethcathinone is a potent, substrate-type releasing agent and reuptake inhibitor at monoamine transporters, with a marked selectivity for the dopamine and norepinephrine transporters over the serotonin transporter.[1][6][11] This pharmacological profile, elucidated through in-vitro uptake and release assays, explains its powerful psychostimulant effects and high abuse potential.[11]

While the primary mechanism of action is well-characterized, several areas warrant further investigation:

-

In-Vivo Neurochemistry: Microdialysis studies in awake, behaving animals are needed to confirm the magnitude and time course of neurotransmitter release in specific brain regions.

-

Metabolism: A thorough characterization of 3-MMC's metabolites is required, as these may have their own pharmacological activity.

-

Long-Term Neurotoxicity: Further research is crucial to definitively assess the long-term risk of 3-MMC use on dopaminergic and serotonergic neuron integrity.

This guide provides a foundational understanding of 3-MMC's mechanism of action, grounded in established experimental techniques. Continued research using these and other advanced methodologies will be essential for addressing the public health challenges posed by this and other emerging synthetic cathinones.

References

- 1. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]

- 2. Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior: Comparison with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacology and neurotoxicology of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Difference 2-MMC vs. 3-MMC vs. 4-MMC | sidekicks.berlin [sidekicks.berlin]

- 9. Mephedrone / 3-MMC / 4-MMC | sidekicks.berlin [sidekicks.berlin]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdn.who.int [cdn.who.int]

- 12. medrxiv.org [medrxiv.org]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 18. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 19. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 21. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

Pharmacodynamics of substituted cathinones

An In-Depth Technical Guide to the Pharmacodynamics of Substituted Cathinones

Foreword

The emergence of substituted cathinones on the new psychoactive substances (NPS) market presents a continuous challenge for public health and a complex area of study for neuropharmacology.[1] These compounds, structurally derived from cathinone—the primary psychoactive alkaloid in the khat plant (Catha edulis)—are β-keto analogues of amphetamine.[2][3] Their pharmacodynamic profiles are diverse and potent, primarily driven by their interactions with monoamine transporters.[4] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core pharmacodynamic principles, structure-activity relationships (SAR), and the essential experimental methodologies required to characterize these compounds. We move beyond simple protocols to explain the causal logic behind experimental design, ensuring a robust and validated approach to understanding this critical class of substances.

The Central Thesis: Monoamine Transporters as Primary Molecular Targets

The psychostimulant effects of virtually all substituted cathinones stem from their ability to impair the normal function of the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][4] These solute carrier 6 (SLC6) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a critical process for terminating neurotransmission.[2] By targeting these transporters, substituted cathinones elevate extracellular concentrations of monoamines, thereby amplifying neurotransmission.[3]

However, the mechanism by which they achieve this elevation is the most critical pharmacodynamic differentiator. This mechanistic divergence, dictated by subtle changes in chemical structure, separates the cathinone class into two primary functional groups:

-

Transporter Inhibitors (Blockers): These compounds, akin to cocaine, bind to the transporter protein but are not translocated. They act as competitive antagonists, physically occluding the transporter and preventing neurotransmitter reuptake.[3][4]

-

Transporter Substrates (Releasers): These compounds, akin to amphetamine, not only bind to the transporter but are also translocated into the neuron. Once inside, they disrupt vesicular storage and reverse the normal direction of transporter flux, causing a massive, non-vesicular efflux of neurotransmitters into the synapse.[1][2][4]

Distinguishing between these two mechanisms is the foundational goal of the pharmacodynamic characterization of any new substituted cathinone.

Structure-Activity Relationships (SAR): Predicting Function from Form

The pharmacological profile of a substituted cathinone is profoundly influenced by its chemical structure. Understanding these relationships allows for the prediction of a novel compound's likely mechanism of action and relative potency at the monoamine transporters.[1][5] Key structural modifications occur at three positions: the aromatic ring, the α-carbon, and the amino group.

// Connections core:f0 -> ring_mod [style=dashed, color="#5F6368"]; core:f1 -> alpha_mod [style=dashed, color="#5F6368"]; core:f3 -> n_mod [style=dashed, color="#5F6368"];

ring_mod -> sert_selectivity [color="#4285F4", arrowhead=normal]; ring_mod -> releaser_profile [color="#4285F4", arrowhead=normal]; alpha_mod -> dat_net_potency [color="#EA4335", arrowhead=normal]; n_mod -> blocker_profile [color="#FBBC05", arrowhead=normal]; n_mod -> dat_net_potency [color="#FBBC05", arrowhead=normal]; } ends_dot

Caption: Key structural modifications on the cathinone scaffold and their general pharmacodynamic consequences.

-

N-Group Modification: The nature of the nitrogen substituent is a primary determinant of mechanism.

-

Pyrrolidine Ring: The incorporation of the nitrogen atom into a pyrrolidine ring, as seen in 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), is strongly associated with a potent transporter inhibitor profile.[2][3] These compounds are often highly potent at DAT and NET, with much lower activity at SERT.[2][6]

-

Small N-Alkyl Groups: Cathinones with small alkyl groups (e.g., methyl, ethyl) on the nitrogen, such as mephedrone (4-methylmethcathinone) and methylone, typically act as transporter substrates (releasers).[2][4]

-

-

Aromatic Ring Substitutions: Adding functional groups to the phenyl ring primarily modulates transporter selectivity.

-

Para-Substitutions: Adding a substituent at the 4-position of the phenyl ring (e.g., the methyl group in mephedrone or the fluoro group in flephedrone) often increases potency at SERT.[1][5] Larger substituents at this position tend to shift selectivity more strongly toward SERT.[1]

-

3,4-Methylenedioxy Group: This substitution, found in methylone and MDPV, also tends to enhance activity at SERT compared to unsubstituted counterparts.[1]

-

-

α-Carbon Chain Length (in Pyrrolidinophenones): For cathinones containing a pyrrolidine ring, the length of the alkyl chain attached to the α-carbon systematically affects potency.

-

Increasing Chain Length: Elongating the carbon chain from methyl (α-PPP) to propyl (α-PVP) and beyond (α-PHP, PV-8) progressively increases binding affinity and uptake inhibition potency at hDAT and hNET.[6]

-

Experimental Characterization: A Validated Workflow

A comprehensive pharmacodynamic assessment requires a multi-assay approach to move from initial binding to functional mechanism. The following workflow represents a self-validating system, where the results of each experiment inform and corroborate the others.

// Connections compound -> binding [lhead=cluster_vitro, color="#5F6368"]; compound -> uptake [color="#5F6368"]; compound -> release [color="#5F6368"];

binding -> ki [color="#4285F4"]; uptake -> ic50 [color="#EA4335"]; release -> ec50 [color="#FBBC05"];

ki -> interpretation [color="#5F6368"]; ic50 -> interpretation [color="#5F6368"]; ec50 -> interpretation [color="#5F6368"]; } ends_dot

Caption: A logical workflow for the in vitro pharmacodynamic characterization of substituted cathinones.

In Vitro Assay Protocols

The foundational analysis of a substituted cathinone's interaction with monoamine transporters is performed in vitro. The combination of binding, uptake, and release assays provides a definitive mechanistic classification.[2]

-

Causality & Principle: This assay determines the affinity (Ki) of a test compound for the transporter protein.[7][8] It measures the displacement of a known radioactive ligand (radioligand) from the transporter by the test compound. A high affinity (low Ki value) indicates the compound binds strongly to the transporter, but it does not differentiate between an inhibitor and a substrate.[9] This is the essential first step to confirm the compound interacts with the target.

-

Methodology:

-

Preparation: Use cell membranes from HEK-293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) or purified synaptosomes from rat brain tissue.[6]

-

Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters).[6]

-

Competition: Add a range of concentrations of the unlabeled test compound to compete with the radioligand for binding sites.

-

Controls: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known inhibitor, e.g., mazindol for DAT/NET, imipramine for SERT).[6]

-

Termination: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[6]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

-

-

Causality & Principle: This functional assay measures the compound's potency (IC₅₀) at blocking the transporter's primary function: neurotransmitter uptake.[11] It directly assesses the functional consequence of the binding observed in the previous assay. A potent IC₅₀ value confirms the compound is functionally active at the transporter.

-

Methodology:

-

Preparation: Prepare fresh synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound.

-

Initiation: Initiate the uptake reaction by adding a low concentration of a ³H-labeled neurotransmitter (e.g., [³H]DA, [³H]5-HT, or [³H]NE).[6]

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the accumulated radioactivity via liquid scintillation counting.

-

Analysis: Plot the percentage inhibition of neurotransmitter uptake against the log concentration of the test compound to determine the IC₅₀ value.

-

-

Causality & Principle: This is the pivotal assay that distinguishes a transporter substrate (releaser) from a simple blocker.[2] While a blocker will only inhibit uptake, a substrate will actively induce neurotransmitter efflux from pre-loaded synaptosomes. The ability to evoke release is the hallmark of an amphetamine-like mechanism.

-

Methodology:

-

Preparation & Loading: Prepare synaptosomes as in the uptake assay. Pre-load them with a ³H-labeled neurotransmitter by incubating them under conditions that favor uptake.

-

Washing: Wash the synaptosomes to remove excess external radioactivity.

-

Release Stimulation: Resuspend the loaded synaptosomes in buffer and expose them to a range of concentrations of the test compound.

-

Controls: Use known substrates (e.g., d-amphetamine) and blockers (e.g., cocaine) as positive and negative controls for release, respectively.

-

Sampling: After incubation, pellet the synaptosomes by centrifugation. Collect the supernatant, which contains the released radioactivity.

-

Quantification: Measure the radioactivity in the supernatant.

-

Analysis: Plot the amount of radioactivity released against the log concentration of the test compound to determine the efficacy (Emax) and potency (EC₅₀) for release.[2] A significant, concentration-dependent increase in release identifies the compound as a substrate.

-

Data Presentation & Interpretation

Quantitative data from these assays should be summarized for clear comparison. The relationship between binding affinity, uptake inhibition, and release efficacy provides the complete pharmacodynamic picture.

Table 1: In Vitro Pharmacodynamic Profiles of Key Substituted Cathinones at Human Monoamine Transporters

| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) | Mechanism |

| Mephedrone | hDAT | 121 | 467 | 148 | Substrate |

| hNET | 50 | 335 | 108 | Substrate | |

| hSERT | 227 | 1161 | 433 | Substrate | |

| Methylone | hDAT | 150 | 831 | >10,000 | Substrate |

| hNET | 114 | 933 | 1,490 | Substrate | |

| hSERT | 60 | 500 | 185 | Substrate | |

| MDPV | hDAT | 2.4 | 4.9 | No Release | Inhibitor |

| hNET | 3.9 | 26 | No Release | Inhibitor | |

| hSERT | 338 | 2257 | No Release | Inhibitor | |

| α-PVP | hDAT | 22.2 | 14.2 | No Release | Inhibitor |

| hNET | 9.0 | 18.0 | No Release | Inhibitor | |

| hSERT | >10,000 | >10,000 | No Release | Inhibitor |

Data compiled and adapted from sources.[2][6][11][12]

Interpretation:

-

Mephedrone & Methylone: These ring-substituted cathinones display modest affinity and potency across all three transporters. Crucially, they demonstrate concentration-dependent release at DAT, NET, and SERT, confirming their classification as non-selective transporter substrates (releasers).[2][12]

-

MDPV & α-PVP: These pyrrolidine-containing cathinones are highly potent inhibitors at hDAT and hNET, with much weaker activity at hSERT.[2][6] They do not induce neurotransmitter release, definitively classifying them as cocaine-like transporter blockers.[2][3]

In Vivo Consequences: From Neurochemistry to Behavior

In vitro findings provide the mechanistic basis for a compound's effects, but in vivo studies are necessary to understand its integrated neurochemical and behavioral impact.

-

In Vivo Microdialysis: This technique directly measures extracellular neurotransmitter levels in the brain of a freely moving animal. It provides the ultimate validation of in vitro findings. Studies show that substrate-type cathinones like mephedrone cause a pronounced, rapid increase in both dopamine and serotonin.[2] In contrast, blockers like MDPV also increase dopamine but have a much less pronounced effect on serotonin, consistent with their in vitro selectivity.[2][13]

-

Locomotor Activity: A common behavioral assay for psychostimulant effects. Both releasers and blockers induce hyperlocomotion.[12] However, the potency often reflects DAT activity; for instance, MDPV is significantly more potent at increasing locomotor activity than mephedrone or methylone, mirroring its higher potency at DAT.[12]

Conclusion

The pharmacodynamics of substituted cathinones are a clear illustration of structure-function principles in neuropharmacology. A systematic, multi-assay approach is essential for accurate characterization. By combining binding, uptake, and release assays, researchers can definitively classify a novel cathinone as a transporter inhibitor or substrate. This mechanistic classification, informed by an understanding of structure-activity relationships, is the critical first step in predicting a compound's neurochemical profile, behavioral effects, and potential for abuse. This guide provides the foundational framework and validated protocols to empower researchers in this complex and evolving field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 12. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

3-MMC hydrochloride solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylmethcathinone Hydrochloride (3-MMC HCl)

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-Methylmethcathinone Hydrochloride (3-MMC HCl), a synthetic cathinone of significant interest in forensic science, toxicology, and pharmacological research. Understanding these fundamental physicochemical properties is paramount for the accurate design of experiments, the development of robust analytical methodologies, and the correct interpretation of toxicological findings. This document synthesizes available data on the solubility of 3-MMC HCl in various aqueous and organic solvent systems. Furthermore, it delves into the critical factors governing its chemical stability, including pH, temperature, and the analytical techniques employed for its quantification. Detailed, field-proven protocols for solubility determination and forced degradation studies are provided, underpinned by the rationale for each experimental step. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and analyze 3-MMC HCl with scientific rigor and integrity.

Introduction to 3-Methylmethcathinone Hydrochloride (3-MMC HCl)

3-Methylmethcathinone (3-MMC), also known as metaphedrone, is a psychoactive substance belonging to the substituted cathinone class.[1] Structurally, it is an isomer of the more widely known mephedrone (4-MMC) and features a phenethylamine core with a β-keto group, a methyl group on the phenyl ring at the 3-position, and an N-methylated amine.[2] It is typically produced and distributed as a hydrochloride salt (3-MMC HCl) to improve its handling characteristics and aqueous solubility.[3][4]

The hydrochloride salt of 3-MMC typically appears as a white or off-white crystalline powder.[3][5] As with many research chemicals, its presence in forensic and clinical casework necessitates a thorough understanding of its chemical properties to ensure that analytical results are accurate and legally defensible. The inherent instability of the cathinone class, driven by the β-keto functional group, presents significant challenges for sample storage and analysis.[6][7] Therefore, precise data on solubility and stability are not merely academic; they are foundational requirements for any laboratory working with this compound.

This guide provides a detailed exploration of these properties, moving beyond a simple recitation of data to explain the underlying chemical principles and their practical implications for the researcher.

Solubility Profile of 3-MMC Hydrochloride

The solubility of an analyte is a critical parameter that dictates its formulation for in vitro and in vivo studies, as well as the choice of solvents for extraction and chromatographic analysis. The conversion of 3-MMC to its hydrochloride salt is a deliberate chemical strategy to enhance its polarity and, consequently, its solubility in aqueous media, which is crucial for administration routes such as oral ingestion or injection.[3][4][8]

Aqueous and Organic Solvent Solubility

Published data indicates variable but quantifiable solubility in common laboratory solvents. A World Health Organization report notes that 3-MMC hydrochloride is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 to approximately 10 mg/mL.[3] Data from chemical suppliers corroborates this, listing solubility in PBS (pH 7.2) as 10 mg/mL or greater.[9][10]

There is some conflicting information regarding its solubility in pure water, with one report citing a value of 2.0 mg/mL[3], while another describes it as sparingly soluble[5], and a third states it is readily soluble.[4] This variance highlights the importance of empirical determination within the specific experimental context.

In organic solvents, 3-MMC HCl demonstrates moderate to sparing solubility. Reported values are approximately 5 mg/mL in ethanol, 2.0-2.5 mg/mL in dimethyl sulfoxide (DMSO), and 1 mg/mL in dimethylformamide (DMF).[3][10]

Data Summary: 3-MMC HCl Solubility

| Solvent System | Reported Concentration | Source(s) |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [3][10] |

| Water | 2.0 mg/mL | [3] |

| Ethanol | ~5 mg/mL | [3][10] |

| Dimethyl Sulfoxide (DMSO) | 2.0 - 2.5 mg/mL | [3][10] |

| Dimethylformamide (DMF) | 1 mg/mL | [3][10] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the equilibrium solubility of 3-MMC HCl, a gold-standard method. The causality behind this choice is its ability to ensure the solution is fully saturated, providing a true measure of solubility under defined conditions.

Methodology:

-

Preparation: Add an excess amount of 3-MMC HCl powder (e.g., 20 mg) to a series of 2 mL glass vials. The use of an excess amount is critical to ensure that equilibrium is reached with undissolved solid present.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, PBS pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended mixing period is essential to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solid. For a more rapid and complete separation, centrifuge the vials at high speed (e.g., 14,000 x g) for 10 minutes. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial. Avoid disturbing the solid material at the bottom.

-

Dilution: Perform a calibrated serial dilution of the supernatant into a suitable solvent (e.g., methanol or mobile phase) to bring the concentration within the linear range of the analytical instrument. Accurate dilution is paramount for accurate final quantification.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), against a calibration curve prepared with a certified reference standard of 3-MMC HCl.[11][12][13]

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profile of 3-MMC Hydrochloride

The chemical stability of synthetic cathinones is a major concern in forensic and clinical toxicology. Degradation can lead to a significant underestimation of the compound's concentration or even false-negative results, complicating the interpretation of toxicological data.[14]

Fundamental Principles of Cathinone Instability

The primary driver of instability in the cathinone class is the β-keto group on the phenethylamine backbone.[6][15] This structural feature makes the molecule susceptible to various degradation reactions. In contrast to their amphetamine analogues, which lack this ketone, cathinones are notably more labile.[15] Furthermore, as a primary or secondary amine, cathinone itself is prone to dimerization, especially in its free base form, which reduces its activity.[16]

Factors Influencing Stability

3.2.1 Impact of pH: The stability of synthetic cathinones is profoundly dependent on pH.[7] Multiple studies on 3-MMC and related compounds have demonstrated significant lability in neutral to alkaline conditions, with much greater stability observed in acidic environments.[7][14][17] In a study of 22 synthetic cathinones, significant losses (>20%) were observed within hours for most compounds when stored in alkaline urine (pH 8) at 32°C.[7] This rapid degradation underscores the critical need for proper sample handling. For biological samples like blood or urine, acidification is often recommended to preserve the integrity of the analyte.[14][18]

3.2.2 Impact of Temperature: Storage temperature is another critical variable. As with most chemical compounds, degradation rates increase with temperature. Studies on various cathinones consistently show the greatest stability when samples are stored frozen at -20°C.[14][19][20] Storage at refrigerated (4°C) and room temperatures leads to significant analyte loss over time, with one study on mephedrone showing a 32% loss in methanol within 3 days at room temperature.[19][21]

3.2.3 Thermal Stability and Analytical Implications: A crucial consideration for analytical chemists is the thermal lability of cathinones during analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS). The high temperatures of the GC injection port can induce in situ oxidative degradation, resulting in the formation of artifacts that can complicate identification and quantification.[6][22] This makes Liquid Chromatography (LC), which operates at or near ambient temperature, the preferred technique for the quantitative analysis of cathinones.

Degradation Pathways

While specific degradation pathways for 3-MMC are not exhaustively detailed, data from metabolic studies and related cathinones suggest primary routes. The main metabolic pathways are β-keto reduction (forming dihydro-3-MMC) and N-demethylation.[23][24] The resulting dihydro metabolite has been shown to be significantly more stable than the parent compound, making it a potential biomarker for 3-MMC intake, especially in aged or improperly stored samples.[14]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods. The rationale is to subject the analyte to stress conditions harsher than it would normally encounter to accelerate degradation.

Methodology:

-

Stock Solution: Prepare a stock solution of 3-MMC HCl in a stable solvent like acetonitrile or water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

-

Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).

-

Thermal Stress: Heat the solution (e.g., at 60-80°C).

-

Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) and/or white light in a photostability chamber.

-

-

Time Points: Place all vials (including a control sample stored at -20°C in the dark) in the appropriate stress environment. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis (e.g., add an equimolar amount of base or acid, respectively). This step is vital to halt the degradation reaction and prevent damage to the analytical column.

-

Analysis: Analyze all samples by a stability-indicating method, typically LC-MS/MS or HPLC-UV. The method must be able to resolve the parent 3-MMC peak from any degradation products.

-

Data Interpretation: Quantify the remaining percentage of 3-MMC at each time point relative to the time-zero or control sample. Identify major degradation products using high-resolution mass spectrometry if available.

Visualization: Factors Affecting 3-MMC Stability

Caption: Key factors influencing 3-MMC HCl stability.

Conclusion and Recommendations

The data synthesized in this guide underscore that 3-Methylmethcathinone Hydrochloride is a compound with specific solubility constraints and significant stability concerns. Its solubility is adequate for most analytical and research applications, particularly in buffered aqueous solutions, though empirical verification is recommended.

The paramount consideration for any professional working with 3-MMC HCl is its inherent instability, which is exacerbated by alkaline pH and elevated temperatures. To ensure data integrity, the following best practices are strongly advised:

-

Storage: All 3-MMC HCl materials, whether in solid form or solution, should be stored frozen (-20°C or lower) and protected from light.

-

Sample Preparation: Biological samples should be preserved by acidification and frozen as soon as possible after collection.

-

Analytical Method Selection: LC-MS/MS is the superior technique for the quantification of 3-MMC HCl due to its sensitivity and avoidance of the thermal degradation issues associated with GC-MS.

By adhering to these principles and employing the robust protocols outlined herein, researchers can mitigate pre-analytical and analytical errors, leading to more accurate, reproducible, and defensible scientific outcomes.

References

- 1. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]

- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. euda.europa.eu [euda.europa.eu]

- 5. chemsconnect.net [chemsconnect.net]

- 6. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 12. academic.oup.com [academic.oup.com]

- 13. NPAideS: a drug-checking study among 3-methylmethcathinone (3-MMC) users - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions | springermedizin.de [springermedizin.de]

- 16. Cathinone - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. cdn.who.int [cdn.who.int]

- 19. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 20. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ojp.gov [ojp.gov]

- 23. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylamino-1-phenylpropan-1-one Hydrochloride (CAS Number: 2538-50-3)

Introduction

3-Methylamino-1-phenylpropan-1-one hydrochloride, registered under CAS number 2538-50-3, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development. Its primary role as a precursor in the synthesis of widely used antidepressants, such as Fluoxetine, underscores its importance in medicinal chemistry. This document aims to be a thorough resource, consolidating critical data to support ongoing research and development efforts.

Chemical Identity and Structure

The compound is systematically named 3-(methylamino)-1-phenylpropan-1-one hydrochloride. It is also known by several synonyms, including 3-(Methylamino)propiophenone HCl and 3-Methylamino-1-phenyl-1-acetone HCl.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various synthetic protocols.

Figure 1: Chemical structure of 3-Methylamino-1-phenylpropan-1-one hydrochloride.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methylamino-1-phenylpropan-1-one hydrochloride is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO | [1][2] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 139-141 °C | [1] |

| Boiling Point | 274.7 °C at 760 mmHg | [1] |

| Density | 1.002 g/cm³ | [1] |

| Flash Point | 114.1 °C | [1] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [3] |

| Vapor Pressure | 0.00534 mmHg at 25°C | [1] |

| Refractive Index | 1.515 | [1] |

Synthesis and Mechanistic Insights

The most common and industrially relevant method for the synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride is the Mannich reaction. This one-pot synthesis involves the reaction of acetophenone, formaldehyde (often in the form of paraformaldehyde), and methylamine hydrochloride in an alcoholic solvent.

Figure 2: General workflow for the synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride via the Mannich reaction.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[4]

Materials:

-

Acetophenone

-

Methylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl Acetate

Procedure:

-

In a sealed flask, a mixture of acetophenone (25.0 mmol), methylamine hydrochloride (27.5 mmol), and paraformaldehyde (35 mmol) is prepared in ethanol (12.5 mL).

-

A catalytic amount of concentrated HCl (0.125 mL) is added to the mixture.

-

The flask is sealed and heated to 110 °C for 9-20 hours. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent (ethanol) is removed under reduced pressure.

-

To the resulting residue, 25 mL of Ethyl Acetate is added.

-

The suspension is stirred vigorously at room temperature for 4 hours to induce precipitation of the product.

-

The solid product is collected by filtration and washed with Ethyl Acetate to afford 3-Methylamino-1-phenylpropan-1-one hydrochloride.

-

For higher purity, the product can be recrystallized from a suitable solvent such as isopropanol.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Methylamino-1-phenylpropan-1-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were obtained in deuterated methanol (CD₃OD).[4]

¹H NMR (300 MHz, CD₃OD):

-

δ 8.09-8.05 (m, 2H, Ar-H)

-

δ 7.67-7.65 (m, 1H, Ar-H)

-

δ 7.58-7.53 (m, 2H, Ar-H)

-

δ 3.64-3.59 (m, 2H, -CH₂-)

-

δ 3.48-3.44 (m, 2H, -CH₂-)

-

δ 2.81 (s, 3H, -NCH₃)

¹³C NMR (75 MHz, CD₃OD):

-

δ 198.6 (C=O)

-

δ 137.2 (Ar-C)

-

δ 134.9 (Ar-CH)

-

δ 129.9 (Ar-CH)

-

δ 129.2 (Ar-CH)

-

δ 45.5 (-CH₂-)

-

δ 35.5 (-CH₂-)

-

δ 34.0 (-NCH₃)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data for the cation (C₁₀H₁₄NO⁺) has been reported.[4]

-

Calculated m/z: 164.10699

-

Found m/z: 164.10749

Infrared (IR) Spectroscopy

A dedicated IR spectrum for 3-Methylamino-1-phenylpropan-1-one hydrochloride is not available in the public domain literature searched. However, characteristic absorption bands can be predicted based on its functional groups:

-

N-H stretch: A broad band in the region of 2700-2250 cm⁻¹ is expected for the secondary amine hydrochloride.

-

C=O stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone.

-

C-N stretch: Typically observed in the 1250-1020 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Reactivity and Chemical Behavior

3-Methylamino-1-phenylpropan-1-one hydrochloride exhibits reactivity characteristic of its functional groups: the ketone, the secondary amine, and the phenyl ring.

-

Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is a key step in the synthesis of fluoxetine and other related pharmaceutical compounds.[3][5]

-

Reactions at the Amino Group: The secondary amine can undergo further alkylation or acylation reactions.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the deactivating effect of the propiophenone side chain.

Applications in Drug Development

The primary and most significant application of 3-Methylamino-1-phenylpropan-1-one hydrochloride is as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

-

Fluoxetine Synthesis: It is a direct precursor to 3-methylamino-1-phenylpropan-1-ol, which is a crucial intermediate in the synthesis of Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[5]

-

Atomoxetine Synthesis: It is also utilized in the synthesis of Atomoxetine, a norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[6]

The presence of this compound as an impurity in final drug products is also monitored, making it an important reference standard in pharmaceutical quality control.[6]

Safety and Handling

Based on available data, 3-Methylamino-1-phenylpropan-1-one hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Methylamino-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3) is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined synthesis and critical role as a building block for important therapeutics like Fluoxetine and Atomoxetine highlight its value. This technical guide has provided a detailed compilation of its chemical and physical properties, a validated synthetic protocol, and comprehensive spectroscopic data. While some spectroscopic information, such as a dedicated IR spectrum, is not publicly available, the provided data and analysis offer a solid foundation for researchers working with this compound. Adherence to appropriate safety protocols is essential when handling this chemical.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Opulent Pharma [opulentpharma.com]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

Methodological & Application

Analytical Methods for the Detection of 3-Methylmethcathinone (3-MMC) in Biological Samples

<

Abstract

3-Methylmethcathinone (3-MMC), a synthetic cathinone and structural isomer of mephedrone (4-MMC), has emerged as a significant new psychoactive substance (NPS) on the global drug market.[1][2] Its increasing prevalence in forensic and clinical toxicology necessitates robust and validated analytical methods for its detection and quantification in various biological matrices. This application note provides a comprehensive guide for researchers, forensic toxicologists, and drug development professionals on the state-of-the-art methodologies for 3-MMC analysis. We delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, offering detailed protocols and explaining the scientific rationale behind experimental choices. This document is designed to serve as a practical resource for establishing reliable and reproducible analytical workflows for 3-MMC in blood, urine, hair, and oral fluid.

Introduction to 3-MMC: A Forensic and Clinical Overview

3-Methylmethcathinone is a β-keto phenethylamine, structurally similar to amphetamine and MDMA, and is known for its psychostimulant effects.[1][3] Users report effects such as euphoria, increased energy, and heightened libido.[1] The rise in recreational use has led to an increase in adverse events, including intoxications and fatalities, making its detection in biological samples a critical task for public health and safety.[2][4]

The metabolism of 3-MMC is not yet fully elucidated, but several metabolites have been identified in biological samples, including nor-3-MMC, dihydro-3-MMC, and hydroxytolyl-3-MMC.[4] The detection of these metabolites can provide additional evidence of 3-MMC intake.[5]

Core Principles of Analytical Strategy

The successful detection and quantification of 3-MMC in biological matrices hinge on a multi-stage process that begins with efficient sample preparation, followed by sensitive and selective instrumental analysis. The choice of methodology is often dictated by the specific biological matrix, the required sensitivity, and the available instrumentation.

The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] Both offer high selectivity and sensitivity, crucial for detecting the low concentrations of 3-MMC and its metabolites often present in biological samples.[7]

Caption: General analytical workflow for 3-MMC detection.

Analysis in Different Biological Matrices

The choice of biological sample depends on the desired detection window and the context of the investigation.

-

Blood and Plasma: Ideal for determining recent drug use and impairment. Concentrations can range from less than 1 ng/mL to over 1600 ng/mL in intoxication cases.[1][8]

-

Urine: Offers a longer detection window than blood and is often used for screening purposes. Concentrations can be significantly higher than in blood.[4]

-

Hair: Provides a long-term history of drug exposure, spanning months to years.[5][7] This is particularly useful in assessing chronic use.

-

Oral Fluid: A non-invasive alternative to blood for detecting recent drug use.[7] Collection is simple, but the volume is limited, requiring highly sensitive methods.[7]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE)

LLE is a common and cost-effective method for extracting 3-MMC from aqueous matrices like blood and urine.

Protocol for LLE from Blood:

-

To 0.2 mL of whole blood, add 20 µL of an internal standard solution (e.g., mephedrone-d3 at 1 µg/mL).[8]

-

Add 200 µL of 0.5 M carbonate buffer (pH 12) to basify the sample.[8] This converts the amine group of 3-MMC to its free base form, which is more soluble in organic solvents.

-

Add 1 mL of n-butyl chloride and vortex for 30 seconds.[8]

-

Centrifuge at 15,000 rpm for 5 minutes.[8]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 40-45°C.[8]

-

Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).

Solid-Phase Extraction (SPE)

SPE offers a more selective extraction and cleaner final extract compared to LLE, which is particularly beneficial for complex matrices like hair.

Protocol for SPE from Hair Digest:

-

Decontaminate approximately 20 mg of hair by washing with dichloromethane and methanol.

-

Pulverize the hair using a ball mill.

-

Incubate the pulverized hair overnight at 45°C in a solution of methanol and trifluoroacetic acid (9:1 v/v) containing an internal standard.[5]

-

Centrifuge and transfer the supernatant to a new tube.

-

Evaporate the solvent and reconstitute the residue in an appropriate buffer for SPE.

-

Condition a mixed-mode SPE cartridge with methanol and equilibration buffer.

-

Load the sample onto the cartridge.

-

Wash the cartridge with appropriate solvents to remove interferences.

-

Elute the 3-MMC and its metabolites with a suitable elution solvent.

-

Evaporate the eluate and reconstitute for analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide analysis, has been adapted for the extraction of drugs from biological samples.[9]

Protocol for QuEChERS from Oral Fluid:

-

To 1 mL of oral fluid, add an internal standard.

-

Add acetonitrile and a salt mixture (e.g., MgSO4/NaOAc).[10]

-

Vortex vigorously to facilitate extraction and phase separation.

-

Centrifuge to pellet the solid material.

-

Take an aliquot of the acetonitrile supernatant for dispersive SPE (dSPE) cleanup.

-

Add the supernatant to a dSPE tube containing a sorbent (e.g., primary secondary amine) and MgSO4.[10]

-

Vortex and centrifuge.

-

The final supernatant can be directly injected or evaporated and reconstituted for analysis.[10]

Caption: Comparison of sample preparation workflows.

Instrumental Analysis: GC-MS and LC-MS/MS Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like 3-MMC containing polar functional groups, derivatization is often necessary to improve chromatographic performance and sensitivity.[11][12]

5.1.1. Derivatization: A Critical Step

Derivatization converts the polar amine group of 3-MMC into a less polar, more volatile, and more thermally stable derivative.[13] Common derivatizing agents include fluorinated anhydrides like pentafluoropropionic anhydride (PFPA).[11][14]

Protocol for Derivatization with PFPA:

-

To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

-

Cap the vial and heat at 70°C for 30 minutes.[11]

-

Cool to room temperature.

-

Evaporate the excess reagent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

5.1.2. GC-MS Operating Conditions

A typical GC-MS method for derivatized 3-MMC would involve the following:

| Parameter | Condition | Rationale |

| Column | 5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of compounds.[15] |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency.[16] |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, enhancing sensitivity. |

| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte.[16] |

| Oven Program | Initial 90°C for 1 min, ramp at 8°C/min to 300°C, hold for 10 min | A temperature gradient is used to separate compounds with different boiling points.[15] |

| MS Interface Temp. | 280°C | Prevents condensation of the analyte between the GC and MS.[16] |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific fragment ions of the target analyte.[11] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the gold standard for the analysis of drugs in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[1][6]

5.2.1. LC-MS/MS Operating Conditions

A validated LC-MS/MS method for 3-MMC would typically use the following parameters:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase column (e.g., Atlantis T3, 3 µm; 2.1x50 mm) | Provides good retention and separation for polar compounds like 3-MMC.[17] |

| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water | The buffer helps to control the pH and improve peak shape.[18] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the analyte from the column.[18] |

| Gradient Elution | A gradient from low to high organic phase concentration | Allows for the separation of compounds with varying polarities.[18] |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC columns.[18] |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity of the mobile phase.[18] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile compounds. 3-MMC readily forms positive ions. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[18] |

MRM Transitions for 3-MMC: A common precursor-to-product ion transition for 3-MMC is 178.3 > 91.1.[18]